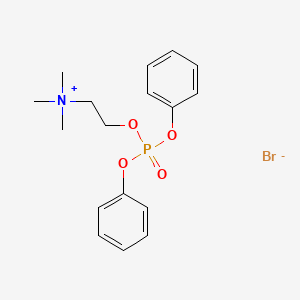

Choline, bromide, diphenyl phosphate

Description

Choline, bromide, diphenyl phosphate is a compound combining choline (a quaternary ammonium cation), bromide anion, and diphenyl phosphate anion. Choline itself has the formula [(CH₃)₃NCH₂CH₂OH]⁺, and its bromide salt (choline bromide) is widely used in biochemical and industrial applications, such as in polymerization reactions . Diphenyl phosphate [(C₆H₅O)₂PO₂⁻] is an organophosphate ester commonly employed as a flame retardant, plasticizer, or catalyst . Regulatory and safety information for this compound is cataloged in chemical databases, emphasizing its environmental and hazardous material handling requirements .

Properties

CAS No. |

109671-05-8 |

|---|---|

Molecular Formula |

C17H23BrNO4P |

Molecular Weight |

416.2 g/mol |

IUPAC Name |

2-diphenoxyphosphoryloxyethyl(trimethyl)azanium;bromide |

InChI |

InChI=1S/C17H23NO4P.BrH/c1-18(2,3)14-15-20-23(19,21-16-10-6-4-7-11-16)22-17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

RYAAXMPCQJRMOD-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of choline, bromide, diphenyl phosphate typically involves the reaction of choline chloride with diphenyl phosphorochloridate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with bromide to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Choline, bromide, diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphines.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphates and phosphonates.

Scientific Research Applications

Choline, bromide, diphenyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of choline, bromide, diphenyl phosphate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with cell membranes, influencing their structure and function. It also acts on neurotransmitter systems, particularly acetylcholine, affecting nerve conduction and signaling.

Pathways Involved: The compound is involved in lipid metabolism, methylation reactions, and neurotransmitter synthesis. It also plays a role in the regulation of gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Other Choline Salts

Choline derivatives vary in counterion and application:

- Choline chloride : Widely used as a feed additive and ionic liquid. Unlike choline bromide, it lacks bromide’s surfactant properties.

- Choline bitartrate : Utilized in pharmaceuticals for its improved solubility.

- Choline bromide : Exhibits surfactant-like behavior, similar to cetyltrimethylammonium bromide (CTAB), which catalyzes dephosphorylation reactions in micellar systems .

Table 1: Choline Salts Comparison

Comparison with Bromide-Containing Compounds

Bromide ions or brominated compounds play diverse roles:

- CTAB (Cetyltrimethylammonium bromide) : A cationic surfactant that accelerates hydrolysis of p-nitrophenyl diphenyl phosphate (PNPDPP) by 140–3,700-fold, depending on nucleophile hydrophobicity .

- MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) : Used in cell viability assays, leveraging bromide’s redox activity .

- Tributyl phosphate (TBP): A brominated flame retardant (BFR) with distinct environmental persistence compared to organophosphates .

Key Insight : Choline bromide’s role in catalytic systems (e.g., micelles) aligns with CTAB’s applications, but it lacks the overt toxicity of BFRs like TBP .

Comparison with Organophosphate Esters

Diphenyl phosphate derivatives are critical in flame retardancy and plasticizers:

- Cresyl diphenyl phosphate (CDPP) : Used as a plasticizer with moderate biodegradability (CAS 26444-49-5) .

- 2-Ethylhexyl diphenyl phosphate (EHDPP) : A flame retardant with high environmental persistence due to hydrophobic alkyl chains .

- Resorcinol bis(diphenyl phosphate) (RDP): Exhibits significant matrix effects in analytical methods, complicating detection in biological samples .

Table 2: Organophosphate Esters Comparison

Research Findings :

- QSAR models predict vapor pressure and environmental fate for butyl diphenyl phosphate (BDPP), suggesting structural analogs like diphenyl phosphate may follow similar trends .

- Advanced oxidation processes (AOPs) degrade organophosphorus flame retardants (OPFRs), but diphenyl phosphate’s aryl groups may reduce biodegradability compared to alkylated analogs .

Comparison with Flame Retardants

The compound’s diphenyl phosphate moiety positions it among OPFRs, contrasting with brominated alternatives:

- Brominated Flame Retardants (BFRs): Include tribromophenol and hexabromocyclododecane. BFRs often exhibit higher toxicity and environmental persistence than OPFRs .

Key Insight : OPFRs like diphenyl phosphate are increasingly replacing BFRs due to lower toxicity, though their environmental impact remains debated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.